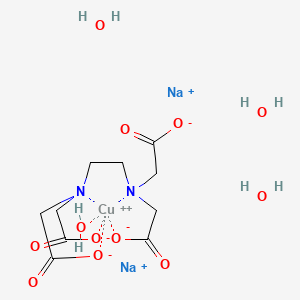![molecular formula C54H67F3N10O7S B12380325 (2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12380325.png)
(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[35]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
准备方法
合成路线和反应条件
该化合物的合成涉及多个步骤,包括形成各种中间体。每个步骤都需要特定的反应条件,例如温度、压力和催化剂的使用。常见的合成路线可能包括:
- 形成哒嗪基和吡唑基环。
- 引入氨基和羟基。
- 形成氮杂螺结构。
- 偶联反应以组装最终化合物。
工业生产方法
该化合物的工业生产可能会涉及优化合成路线,以最大限度地提高产量和纯度。这可能包括:
- 使用连续流动反应器。
- 实施绿色化学原则以减少废物。
- 扩大生产规模以大量生产该化合物。
化学反应分析
反应类型
该化合物可以进行各种化学反应,包括:
氧化: 引入氧原子以形成氧化物。
还原: 去除氧原子或添加氢原子。
取代: 用另一种官能团取代一个官能团。
常用试剂和条件
这些反应中使用的典型试剂和条件包括:
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤素、亲核试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如:
- 氧化可能产生酮或羧酸。
- 还原可能产生醇或胺。
- 取代可能产生卤代衍生物。
科学研究应用
化学: 作为合成更复杂分子的构建块。
生物学: 作为探针来研究生物通路和相互作用。
医药: 作为治疗疾病的潜在治疗剂。
工业: 作为化学制造过程中的催化剂或中间体。
作用机制
该化合物发挥作用的机制涉及与特定分子靶标和通路的相互作用。这可能包括:
- 与酶或受体结合以调节其活性。
- 干扰细胞信号通路。
- 诱导或抑制特定的生化反应。
相似化合物的比较
类似化合物
类似化合物可能包括具有类似官能团和结构特征的其他复杂有机分子。例如:
- 含有哒嗪基和吡唑基环的化合物。
- 具有氮杂螺结构的分子。
- 含有氨基和羟基的有机化合物。
独特性
该化合物的独特性在于其官能团和结构特征的特定组合,与类似化合物相比,这可能赋予其独特的性质和应用。
属性
分子式 |
C54H67F3N10O7S |
|---|---|
分子量 |
1057.2 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C52H66N10O5S.C2HF3O2/c1-31(34-14-16-35(17-15-34)45-32(2)54-30-68-45)56-49(66)43-22-39(63)27-61(43)50(67)46(51(3,4)5)57-48(65)36-12-10-33(11-13-36)25-60-28-52(29-60)20-18-38(19-21-52)62-26-37(24-55-62)41-23-42(58-59-47(41)53)40-8-6-7-9-44(40)64;3-2(4,5)1(6)7/h6-9,14-17,23-24,26,30-31,33,36,38-39,43,46,63-64H,10-13,18-22,25,27-29H2,1-5H3,(H2,53,59)(H,56,66)(H,57,65);(H,6,7)/t31-,33?,36?,39+,43-,46+;/m0./s1 |
InChI 键 |
ILDTYGWNXVGJBL-SIBBLWDESA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



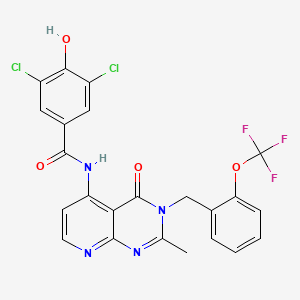

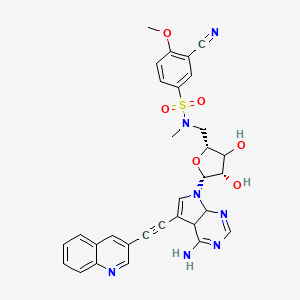

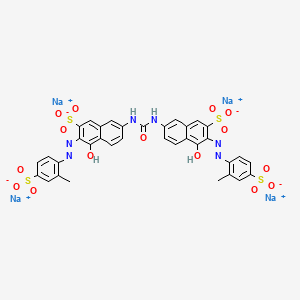
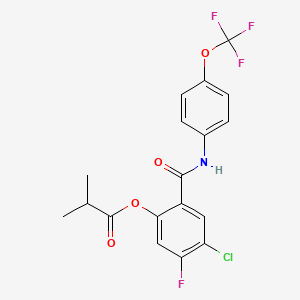
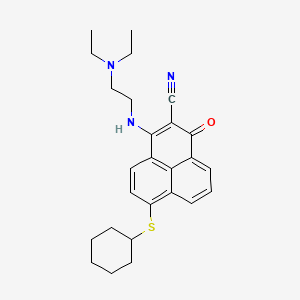
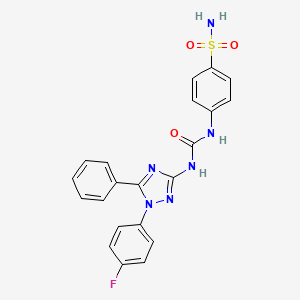
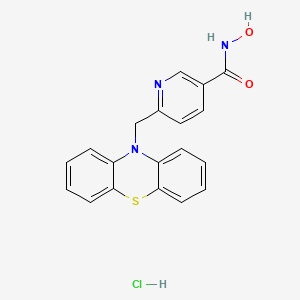
![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12380310.png)
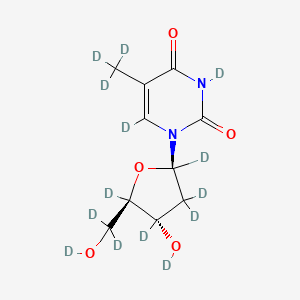
![(5R,8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one](/img/structure/B12380332.png)
